molecular formula C6H6Cl4 B13899573 3,4,5,6-Tetrachlorocyclohexene CAS No. 41992-55-6

3,4,5,6-Tetrachlorocyclohexene

Cat. No.: B13899573
CAS No.: 41992-55-6
M. Wt: 219.9 g/mol
InChI Key: CHTOKGBXCBVHQO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachlorocyclohexene is an organic compound with the molecular formula C6H6Cl4 It is a chlorinated derivative of cyclohexene, characterized by the presence of four chlorine atoms attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrachlorocyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the cyclohexene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where cyclohexene is continuously fed, and chlorine gas is introduced. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield of the desired product. The resulting this compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrachlorocyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrachlorocyclohexanone or tetrachlorocyclohexanol.

    Reduction: Reduction reactions can convert this compound to less chlorinated cyclohexene derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.

Major Products:

    Oxidation: Tetrachlorocyclohexanone, tetrachlorocyclohexanol.

    Reduction: Dichlorocyclohexene, monochlorocyclohexene.

    Substitution: Hydroxycyclohexene, aminocyclohexene.

Scientific Research Applications

3,4,5,6-Tetrachlorocyclohexene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachlorocyclohexene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, altering their activity and affecting metabolic pathways. In biological systems, it may also interact with cellular membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

    Hexachlorocyclohexane (HCH): A fully chlorinated derivative of cyclohexane, used as an insecticide.

    Tetrachlorocyclohexane: Another chlorinated cyclohexane derivative with different chlorine substitution patterns.

    Pentachlorocyclohexene: A compound with five chlorine atoms attached to the cyclohexene ring.

Uniqueness: 3,4,5,6-Tetrachlorocyclohexene is unique due to its specific chlorine substitution pattern, which imparts distinct chemical properties and reactivity. Its selective chlorination makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3,4,5,6-tetrachlorocyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTOKGBXCBVHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939050
Record name 3,4,5,6-Tetrachlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-00-9, 41992-55-6
Record name Cyclohexene, 3,4,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-TCCH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041992556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrachlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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